![molecular formula C16H22N2O4S B5497773 1-(benzylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5497773.png)
1-(benzylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
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Description
1-(Benzylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a compound that has gained attention in scientific research due to its unique chemical structure and potential applications. Its synthesis and structural properties have been explored in various studies.
Synthesis Analysis
The synthesis of similar compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine and 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, involves nucleophilic substitution reactions. These compounds are typically synthesized by reacting piperazine derivatives with appropriate sulfonyl chlorides, characterized by spectroscopic techniques, and confirmed by X-ray crystallography (Naveen et al., 2007); (Naveen et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography. The piperazine ring typically adopts a chair conformation, with the geometry around the sulfur atom being a distorted tetrahedron (S. Naveen et al., 2007).
Safety and Hazards
properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(15-7-4-12-22-15)17-8-10-18(11-9-17)23(20,21)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJFDGJRRSBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzylsulfonyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone |
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